7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide
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Overview
Description
7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide is a chemical compound with the molecular formula C9H10N4O. It is a derivative of imidazo[1,2-a]pyridine, a fused bicyclic heterocycle known for its wide range of applications in medicinal chemistry . This compound is of interest due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
The primary target of 7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide is the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) . PDGFRA is a protein tyrosine kinase that plays a crucial role in cell proliferation, angiogenesis, and tumor cell growth .
Mode of Action
This compound interacts with PDGFRA, specifically binding to key residues Lys627 and Asp836 . This interaction inhibits the kinase activity of PDGFRA, thereby disrupting its signaling pathways .
Biochemical Pathways
The inhibition of PDGFRA affects several biochemical pathways, including the Raf/MEK/ERK and RAS/MAPK pathways . These pathways are involved in cell proliferation and growth. By inhibiting PDGFRA, this compound can potentially halt the proliferation of cancer cells .
Result of Action
The inhibition of PDGFRA by this compound leads to a decrease in cell proliferation and growth . This can result in the reduction of tumor size and potentially halt the progression of diseases such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide typically involves the condensation of 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbohydrazide moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid: A precursor in the synthesis of 7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyridine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness: this compound is unique due to its specific structural features and the presence of the carbohydrazide moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
7-methylimidazo[1,2-a]pyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-6-2-3-13-5-7(9(14)12-10)11-8(13)4-6/h2-5H,10H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLXQHVTMOSGJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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